1-Isobutyryl-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyryl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-Isobutyryl-1H-indole-3-carboxylic acid typically involves the following steps:
Synthetic Routes: The Fischer indole synthesis is a common method used to prepare indole derivatives.
Reaction Conditions: The reaction is usually carried out under reflux conditions with methanesulfonic acid as the catalyst in methanol. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-Isobutyryl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Common Reagents and Conditions: The reactions mentioned above typically require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and solvents like methanol, ethanol, or dichloromethane.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further modified for specific applications.
Scientific Research Applications
1-Isobutyryl-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: In synthetic organic chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists, and antagonists.
Medicine: This compound has potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-Isobutyryl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Isobutyryl-1H-indole-3-carboxylic acid can be compared with other similar indole derivatives:
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
1-(2-methylpropanoyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-8(2)12(15)14-7-10(13(16)17)9-5-3-4-6-11(9)14/h3-8H,1-2H3,(H,16,17) |
InChI Key |
CNTNJQAYZXKCCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1C=C(C2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.